molecular formula C3H10ClNS B1370359 2-(Methylthio)ethanamine hydrochloride CAS No. 6950-53-4

2-(Methylthio)ethanamine hydrochloride

Cat. No. B1370359
Key on ui cas rn: 6950-53-4
M. Wt: 127.64 g/mol
InChI Key: CAHZAJIZZBIDFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08946279B2

Procedure details

In a dried reaction flask, 2-(methylthio)ethylamine hydrochloride (6.382 g, 50.0 mmol) and TEA (triethylamine) (13.9 mL, 100 mmol) were dissolved in tetrahydrofuran (63.3 mL). To the mixture was added dropwise Boc2O(di-tert-butyl dicarbonate) (12.3 g, 56.4 mmol) dissolved in tetrahydrofuran (10 mL) under an ice-salt bath. The mixture was stirred at room temperature for 21 hr. Water and ethyl acetate were added. The mixture was extracted with ethyl acetate. The combined organic phase was washed with brine, dried over anhydrous sodium sulfate, and concentrated to produce a crude colorless oil (11.752 g).
Quantity
6.382 g
Type
reactant
Reaction Step One
Name
Quantity
13.9 mL
Type
reactant
Reaction Step One
[Compound]
Name
Boc2O(di-tert-butyl dicarbonate)
Quantity
12.3 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
63.3 mL
Type
reactant
Reaction Step Four
Quantity
10 mL
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
Cl.[CH3:2][S:3][CH2:4][CH2:5][NH2:6].[CH2:7](N(CC)CC)C.[OH2:14].[C:15](OCC)(=[O:17])C.O1[CH2:25][CH2:24][CH2:23]C1>>[CH3:2][S:3][CH2:4][CH2:5][NH:6][C:15](=[O:17])[O:14][C:24]([CH3:23])([CH3:25])[CH3:7] |f:0.1|

Inputs

Step One
Name
Quantity
6.382 g
Type
reactant
Smiles
Cl.CSCCN
Name
Quantity
13.9 mL
Type
reactant
Smiles
C(C)N(CC)CC
Step Two
Name
Boc2O(di-tert-butyl dicarbonate)
Quantity
12.3 g
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OCC
Step Four
Name
Quantity
63.3 mL
Type
reactant
Smiles
O1CCCC1
Step Five
Name
Quantity
10 mL
Type
reactant
Smiles
O1CCCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature for 21 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with ethyl acetate
WASH
Type
WASH
Details
The combined organic phase was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
21 h
Name
Type
product
Smiles
CSCCNC(OC(C)(C)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 11.752 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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